molecular formula C6H10ClNO2 B14405671 Acetyl chloride, (diethylamino)oxo- CAS No. 87039-68-7

Acetyl chloride, (diethylamino)oxo-

Cat. No.: B14405671
CAS No.: 87039-68-7
M. Wt: 163.60 g/mol
InChI Key: QTDZPCPIVFIEHW-UHFFFAOYSA-N
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Description

"Acetyl chloride, (diethylamino)oxo-" is a specialized acyl chloride derivative characterized by a diethylamino-oxo substituent. Such structural variations significantly alter its electronic and steric properties compared to standard acyl chlorides. Acyl chlorides are highly reactive, serving as pivotal intermediates in organic synthesis for introducing acetyl groups into alcohols, amines, and other nucleophiles .

Properties

CAS No.

87039-68-7

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-(diethylamino)-2-oxoacetyl chloride

InChI

InChI=1S/C6H10ClNO2/c1-3-8(4-2)6(10)5(7)9/h3-4H2,1-2H3

InChI Key

QTDZPCPIVFIEHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl chloride, (diethylamino)oxo- can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with diethylamine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of acetyl chloride, (diethylamino)oxo- often involves large-scale reactions using similar principles as laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, (diethylamino)oxo- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form acetic acid and hydrochloric acid.

    Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with acetyl chloride, (diethylamino)oxo-.

    Catalysts: Bases such as pyridine or triethylamine are often used to catalyze reactions involving this compound.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.

Major Products

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Acetic Acid: Formed by hydrolysis.

Scientific Research Applications

Acetyl chloride, (diethylamino)oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce acetyl groups into molecules.

    Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for various studies.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of acetyl chloride, (diethylamino)oxo- involves the nucleophilic attack on the carbonyl carbon by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Acyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Common Applications
Acetyl chloride C₂H₃ClO 78.50 -COCl Acetylation of alcohols, amines
Propionyl chloride C₃H₅ClO 92.53 -COCl Synthesis of esters, amides
Chloroacetyl chloride C₂H₂Cl₂O 112.94 -COCl, -Cl substituent Pharmaceuticals, pesticides
Oxalyl chloride C₂Cl₂O₂ 126.93 -(COCl)₂ Carboxylic acid activation
Acetyl chloride, (diethylamino)oxo- - - -COCl, -N(C₂H₅)₂, -O Hypothetical: Drug intermediates, catalysts

Key Reactivity Comparisons

Acylation Efficiency: Acetyl chloride reacts rapidly with alcohols and amines under mild conditions (e.g., triethylamine in toluene at 25–80°C) to yield esters or amides in 45–87% yields . Propionyl chloride shows similar reactivity but may require longer reaction times due to steric hindrance . Oxalyl chloride, with two -COCl groups, is more reactive and often used to convert carboxylic acids to acid chlorides . Inference for (diethylamino)oxo-acetyl chloride: The electron-donating diethylamino group could reduce electrophilicity, slowing acylation, while the oxo group may counteract this by polarizing the carbonyl.

Hydrolysis Stability: Acetyl chloride hydrolyzes explosively in water, necessitating anhydrous conditions . Oxalyl chloride reacts violently with moisture, releasing HCl and CO gas . Inference: The diethylamino-oxo substituent might increase steric bulk, slightly improving stability, but hydrolysis remains a critical handling concern.

Biological Activity: Acetylated derivatives (e.g., coumarin-acetamides) exhibit anticancer and antimicrobial activities . Chloroacetyl chloride derivatives are used in NSAID synthesis . Hypothetical Application: (Diethylamino)oxo-acetyl chloride could serve as a precursor for neurologically active compounds, leveraging the diethylamino group’s affinity for amine receptors.

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